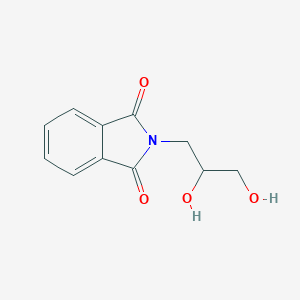

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione

Descripción general

Descripción

“2-(2,3-Dihydroxypropyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 . It appears as a white to off-white solid .

Synthesis Analysis

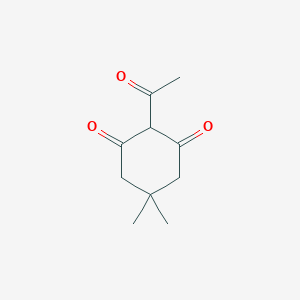

The synthesis of isoindole-1,3-dione derivatives, including “2-(2,3-Dihydroxypropyl)isoindole-1,3-dione”, has been reported in the literature . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydroxypropyl)isoindole-1,3-dione” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving “2-(2,3-Dihydroxypropyl)isoindole-1,3-dione” have been studied. For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Physical And Chemical Properties Analysis

“2-(2,3-Dihydroxypropyl)isoindole-1,3-dione” is a white to off-white solid . It has a molecular weight of 221.21 .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione: derivatives have been explored for their potential as therapeutic agents. The structure–activity relationships of these compounds are of particular interest in the development of new medications. Their reactivity allows for the creation of diverse molecules that can be tailored for specific biological targets .

Herbicides

The chemical structure of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione lends itself to applications in agriculture, particularly as a herbicide. Its ability to interfere with certain plant growth processes makes it a candidate for controlling unwanted vegetation in crops .

Colorants and Dyes

Due to the compound’s chromophoric properties, it is used in the synthesis of colorants and dyes. These applications take advantage of the compound’s ability to absorb and emit light, which is valuable in textile and manufacturing industries .

Polymer Additives

In the field of polymer chemistry, 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione is used as an additive to enhance the properties of plastics and resins. It can improve the durability, heat resistance, and color stability of polymers .

Organic Synthesis

This compound serves as a building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity is harnessed to form bonds with various functional groups, facilitating the synthesis of a wide range of organic compounds .

Photochromic Materials

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione: is utilized in the development of photochromic materials. These materials change color in response to light, which has applications in smart windows, sunglasses, and optical devices .

Biogenic Amine Analogs

Research has shown that derivatives of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione can act as analogs of biogenic amines. This application is significant in the study of neurotransmitter systems and the development of drugs targeting these pathways .

Alzheimer’s Disease Treatment

The inhibition properties of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione derivatives against β-amyloid protein aggregation suggest a potential role in treating Alzheimer’s disease. This application is at the forefront of research into neurodegenerative disorders .

Mecanismo De Acción

Target of Action

The primary targets of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating mood, reward, and motor control .

Mode of Action

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione interacts with its targets by acting as a ligand for the dopamine receptors . It binds to the allosteric binding site of these receptors, leading to changes in their activity .

Biochemical Pathways

The compound’s interaction with the dopamine receptors affects the dopaminergic pathways in the brain . This can lead to downstream effects such as modulation of mood, reward, and motor control .

Result of Action

Propiedades

IUPAC Name |

2-(2,3-dihydroxypropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUVCKWUQHAMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524215 | |

| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione | |

CAS RN |

62457-35-6 | |

| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

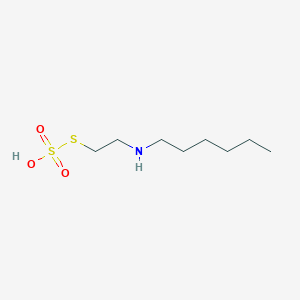

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

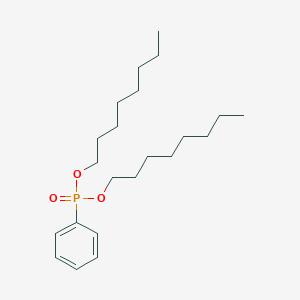

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)